4-(Bromomethyl)-2-methylpyridine
CAS No.: 1167055-68-6
Cat. No.: VC0105936
Molecular Formula: C7H8BrN
Molecular Weight: 186.052
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1167055-68-6 |
|---|---|
| Molecular Formula | C7H8BrN |
| Molecular Weight | 186.052 |
| IUPAC Name | 4-(bromomethyl)-2-methylpyridine |
| Standard InChI | InChI=1S/C7H8BrN/c1-6-4-7(5-8)2-3-9-6/h2-4H,5H2,1H3 |
| Standard InChI Key | MVVGGQWHXOPXRQ-UHFFFAOYSA-N |
| SMILES | CC1=NC=CC(=C1)CBr |
Introduction
Chemical Structure and Properties
Structural Identification
4-(Bromomethyl)-2-methylpyridine is a heterocyclic organic compound with the molecular formula C₇H₈BrN. The structure features a pyridine ring with two key substituents: a bromomethyl group (-CH₂Br) at the para position (C-4) and a methyl group (-CH₃) at the ortho position (C-2). The compound can be identified through various structural notations:
The molecular structure contains a pyridine nitrogen atom that contributes to the compound's basic properties, while the bromomethyl group provides an electrophilic site susceptible to nucleophilic attack, making it valuable in organic synthesis.
Physical and Chemical Properties
The physical and chemical properties of 4-(Bromomethyl)-2-methylpyridine can be partially inferred from its structural features and data available on related compounds:
Table 1: Physical and Chemical Properties of 4-(Bromomethyl)-2-methylpyridine
| Property | Value | Note |
|---|---|---|
| Molecular Weight | 186.05 g/mol | Calculated from molecular formula C₇H₈BrN |
| Physical State | Solid | Based on related pyridine derivatives |
| Solubility | Soluble in organic solvents | Typical for pyridine derivatives |
| Reactivity | Reactive at bromomethyl position | Susceptible to nucleophilic substitution |
| Basicity | Weakly basic | Due to pyridine nitrogen |
The hydrobromide salt form of this compound would naturally possess different physical properties, including higher melting point and water solubility compared to the free base.
Spectroscopic Data
Mass spectrometry data for various adducts of 4-(Bromomethyl)-2-methylpyridine provides useful information for analytical identification:
Table 2: Predicted Collision Cross Section Data for 4-(Bromomethyl)-2-methylpyridine
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 185.99129 | 129.8 |
| [M+Na]⁺ | 207.97323 | 134.6 |
| [M+NH₄]⁺ | 203.01783 | 135.6 |
| [M+K]⁺ | 223.94717 | 133.7 |
| [M-H]⁻ | 183.97673 | 130.9 |
| [M+Na-2H]⁻ | 205.95868 | 135.0 |
| [M]⁺ | 184.98346 | 129.7 |
| [M]⁻ | 184.98456 | 129.7 |
Synthesis and Preparation
Laboratory Preparation Methods
Laboratory preparation of 4-(Bromomethyl)-2-methylpyridine requires careful control of reaction conditions due to the reactive nature of both the starting materials and the product. Based on analogous reactions, the following general procedure may be applicable:
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Radical bromination of 2,4-dimethylpyridine
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Purification through column chromatography
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Potential conversion to the hydrobromide salt for stabilization
The preparation of the hydrobromide salt would likely improve stability for storage and handling purposes, as is common practice with other pyridine derivatives containing reactive halogenated groups .
Applications and Uses
Research Applications
4-(Bromomethyl)-2-methylpyridine serves as a valuable building block in organic synthesis due to its bifunctional nature:
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The bromomethyl group provides a reactive site for nucleophilic substitution reactions
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The methyl group can undergo further functionalization
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The pyridine nitrogen offers coordination capability
These features make it useful in the synthesis of:
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Complex heterocyclic compounds
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Ligands for coordination chemistry
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Functionalized materials
Related Compounds
Structural Analogs
Several structurally related compounds provide context for understanding 4-(Bromomethyl)-2-methylpyridine:
Table 3: Structural Analogs of 4-(Bromomethyl)-2-methylpyridine
Comparative Analysis
The reactivity and applications of 4-(Bromomethyl)-2-methylpyridine can be better understood by comparing it with its structural analogs:
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The presence of the 2-methyl group in 4-(Bromomethyl)-2-methylpyridine (compared to 4-(Bromomethyl)pyridine) likely influences:
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Electron density in the pyridine ring
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Steric hindrance near the pyridine nitrogen
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Potential for further functionalization
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Compared to 4-Bromo-2-methylpyridine, 4-(Bromomethyl)-2-methylpyridine offers:
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Different reactivity profile (alkyl halide vs. aryl halide)
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Greater flexibility in molecular design due to the methylene spacer
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The methyl group at the 2-position (compared to the methoxy group in 4-(Bromomethyl)-2-methoxypyridine) results in:
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Different electronic properties
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Different hydrogen bonding capabilities
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Different metabolic stability in biological systems
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